![molecular formula C14H19F3N2O3S B2596170 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline CAS No. 750614-97-2](/img/structure/B2596170.png)
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is a synthetic organic compound that features a sulfonyl group attached to an azepane ring and a trifluoroethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps:
Formation of Azepane-1-sulfonyl Chloride: This can be achieved by reacting azepane with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The azepane-1-sulfonyl chloride is then reacted with 2-(2,2,2-trifluoroethoxy)aniline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the sulfonyl group or the trifluoroethoxy group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs.
Industry
In industry, the compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
- 5-(Morpholine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
Uniqueness
The uniqueness of 5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
5-(Azepane-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline, identified by its CAS number 568551-66-6, is a compound with significant potential in biological applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H19F3N2O3S
- Molecular Weight : 352.37 g/mol
- Purity : Typically available at 97% purity
The compound features a sulfonamide group linked to an azepane ring and a trifluoroethoxy substituent, which may contribute to its unique biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of sulfonyl-anilines have shown activity against various fungal strains, including Candida albicans and Candida parapsilosis. The presence of electronegative atoms like fluorine enhances their antifungal activity by increasing lipophilicity and improving membrane permeability .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on several cell lines to evaluate the safety profile of this compound. Preliminary data suggests that this compound exhibits selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. For example, similar compounds showed IC50 values ranging from 148.26 μM to 187.66 μM against NIH/3T3 cell lines .
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some sulfonamide derivatives inhibit ergosterol synthesis in fungi, akin to the action of azole antifungals. This inhibition leads to disrupted cell membrane integrity and ultimately cell death .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antifungal | Active against C. albicans, MIC50 ~1.23 μg/mL | |
Cytotoxicity | IC50 against NIH/3T3 cells ~148.26 μM | |
Enzyme Inhibition | Inhibits ergosterol synthesis |
Case Study: Antifungal Activity Against Candida Strains
In a controlled study evaluating the antifungal efficacy of structurally related compounds, it was found that specific modifications in the molecular structure significantly enhanced antifungal potency. Compounds with higher electronegativity at the para position exhibited improved activity against resistant strains of Candida species, suggesting that similar modifications in this compound could yield favorable results .
Table 2: IC50 Values for Related Compounds
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
2d | NIH/3T3 | 148.26 |
2e | NIH/3T3 | 187.66 |
Doxorubicin | NIH/3T3 | >1000 |
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c15-14(16,17)10-22-13-6-5-11(9-12(13)18)23(20,21)19-7-3-1-2-4-8-19/h5-6,9H,1-4,7-8,10,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLPTXFDUAEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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